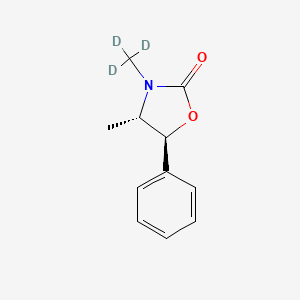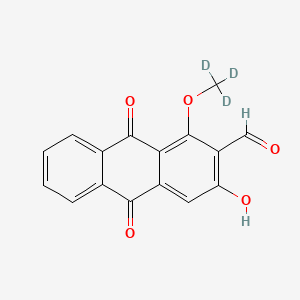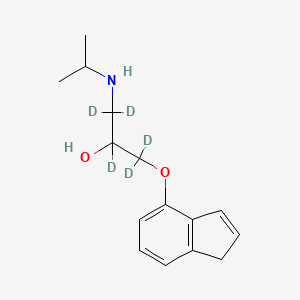
Indenolol-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Indenolol-d5 is a deuterium-labeled derivative of Indenolol, a beta-adrenergic blocker. The incorporation of deuterium, a stable isotope of hydrogen, into the molecular structure of Indenolol results in this compound. This modification is primarily used to study the pharmacokinetic and metabolic profiles of the parent compound, Indenolol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Indenolol-d5 involves the deuteration of Indenolol. Deuteration is typically achieved by replacing hydrogen atoms with deuterium atoms in the presence of deuterium gas or deuterated reagents. The specific synthetic route and reaction conditions can vary, but common methods include catalytic hydrogenation using deuterium gas and deuterated solvents .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of specialized equipment to handle deuterium gas and ensure the efficient incorporation of deuterium into the molecular structure. The production process is optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Indenolol-d5 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols.
Substitution: This compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
Indenolol-d5 has several scientific research applications, including:
Pharmacokinetic Studies: Used as a tracer to study the absorption, distribution, metabolism, and excretion of Indenolol.
Metabolic Profiling: Helps in understanding the metabolic pathways and identifying metabolites of Indenolol.
Drug Development: Assists in the development of new beta-adrenergic blockers by providing insights into the pharmacokinetics and metabolism of Indenolol.
Biological Research: Used in studies to investigate the effects of beta-adrenergic blockers on various biological systems.
Mechanism of Action
Indenolol-d5, like its parent compound Indenolol, acts as a beta-adrenergic blocker. It binds to beta-adrenergic receptors, inhibiting the action of endogenous catecholamines such as adrenaline and noradrenaline. This results in a decrease in heart rate, cardiac output, and blood pressure. The molecular targets include beta-1 and beta-2 adrenergic receptors, and the pathways involved are related to the sympathetic nervous system .
Comparison with Similar Compounds
Similar Compounds
Propranolol: Another beta-adrenergic blocker with similar pharmacological effects.
Atenolol: A cardioselective beta-adrenergic blocker.
Metoprolol: A beta-adrenergic blocker used to treat hypertension and angina.
Uniqueness of Indenolol-d5
This compound is unique due to the incorporation of deuterium, which can alter the pharmacokinetic and metabolic profiles of the compound. This makes it a valuable tool for studying the behavior of Indenolol in biological systems and for drug development purposes .
Properties
Molecular Formula |
C15H21NO2 |
|---|---|
Molecular Weight |
252.36 g/mol |
IUPAC Name |
1,1,2,3,3-pentadeuterio-1-(1H-inden-4-yloxy)-3-(propan-2-ylamino)propan-2-ol |
InChI |
InChI=1S/C15H21NO2/c1-11(2)16-9-13(17)10-18-15-8-4-6-12-5-3-7-14(12)15/h3-4,6-8,11,13,16-17H,5,9-10H2,1-2H3/i9D2,10D2,13D |
InChI Key |
MPGBPFMOOXKQRX-UXCJJYBCSA-N |
Isomeric SMILES |
[2H]C([2H])(C([2H])(C([2H])([2H])OC1=CC=CC2=C1C=CC2)O)NC(C)C |
Canonical SMILES |
CC(C)NCC(COC1=CC=CC2=C1C=CC2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



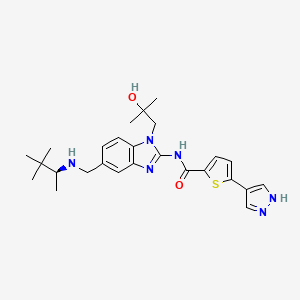




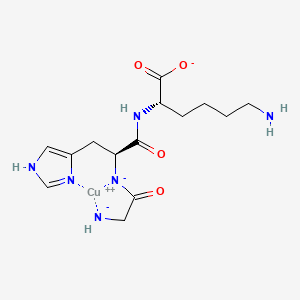


![(R)-N-(2-Methoxy-5-(1-methyl-4-((1-(2-(tetrahydro-2H-pyran-4-yl)ethyl)piperidin-3-yl)methoxy)-1H-pyrazolo[3,4-b]pyridin-6-yl)pyridin-3-yl)methanesulfonamide](/img/structure/B12424838.png)
